5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene can be synthesized from 4-azatricyclo[4.3.1.1,3,8]undecan-5-one through a modified procedure . The synthesis involves the interaction of 4-azatricyclo[4.3.1.1,3,8]undecan-5-one with methoxycarbonylhydrazine in refluxing ethanol, leading to the formation of triazolone . This compound can then undergo various methylation reactions to yield different derivatives .
Industrial Production Methods
The industrial production of this compound involves a simplified technological process that reduces production costs by using readily available reagents and carrying out reactions without solvents . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Methoxycarbonylhydrazine: Used in the synthesis of triazolone from this compound.
Methyl Iodide and Dimethyl Sulfate: Used for methylation reactions to obtain different derivatives.
Major Products Formed
Triazolone: Formed from the reaction with methoxycarbonylhydrazine.
N-Substituted Compounds: Formed from methylation reactions.
Scientific Research Applications
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene involves its interaction with various molecular targets and pathways. The compound’s high lipophilicity, due to the adamantane fragment, enhances its biological activity . It acts as an ambiphilic agent with both soft and hard nucleophilic centers, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Azahomoadamantane Series: Includes compounds with similar structures and biological activities.
Triazolone Derivatives: Compounds derived from the reaction of 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene with methoxycarbonylhydrazine.
Uniqueness
This compound is unique due to its specific structure and the presence of the adamantane fragment, which enhances its biological activity and lipophilicity . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene |
InChI |
InChI=1S/C11H17NO/c1-13-11-9-3-7-2-8(4-9)6-10(5-7)12-11/h7-10H,2-6H2,1H3 |
InChI Key |
DBMXMUPFZFEQGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
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